molecular formula C12H12N4O B122574 6-(Benzylamino)pyridazine-3-carboxamide CAS No. 142674-93-9

6-(Benzylamino)pyridazine-3-carboxamide

Cat. No.: B122574
CAS No.: 142674-93-9
M. Wt: 228.25 g/mol
InChI Key: UQIVSCTXCWRIIR-UHFFFAOYSA-N
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Description

6-(Benzylamino)pyridazine-3-carboxamide (CAS 142674-93-9) is a chemical compound with the molecular formula C12H12N4O and a molecular weight of 228.25 g/mol . This molecule is built around a pyridazine heterocycle, a scaffold recognized in medicinal chemistry for its unique physicochemical properties, including a high dipole moment that favors π-π stacking interactions and a robust, dual hydrogen-bonding capacity that is valuable in drug-target interactions . This compound serves as a key synthetic intermediate and has demonstrated potent dopamine beta-hydroxylase (DBH) inhibitory activity in vitro . Research indicates that 6-benzylaminopyridazine-3-carboxylic acid, a closely related analogue, exhibits an inhibitory potency on par with fusaric acid, a known DBH inhibitor, highlighting the therapeutic potential of this chemical series . Furthermore, the 6-aminopyridazine-3-carboxamide core structure is a privileged scaffold in drug discovery, exemplified by its role in compounds investigated as protein kinase modulators for the potential treatment of various cancers . The benzylamino moiety attached directly to the heterocyclic core is a common structural feature in several anti-infective agents, suggesting broader utility in pharmaceutical research . This product is intended for research and development purposes exclusively.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(benzylamino)pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c13-12(17)10-6-7-11(16-15-10)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,17)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIVSCTXCWRIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 6 Benzylamino Pyridazine 3 Carboxamide and Analogues

Precursor Synthesis and Functional Group Interconversions Leading to Pyridazine (B1198779) Carboxamides

The creation of pyridazine carboxamides is a multi-step process that relies on the careful selection and modification of precursor molecules. Key to this synthesis is the strategic installation of the core pyridazine ring, followed by the introduction of the necessary functional groups.

Strategies for Installing the Pyridazine Core

A common and effective starting point for the synthesis of the pyridazine core is the use of commercially available or readily synthesized chlorinated pyridazine derivatives. One such key intermediate is methyl 6-chloro-3-pyridazinecarboxylate. researchgate.net This compound provides a versatile scaffold onto which the desired benzylamino and carboxamide groups can be added.

Another widely reported precursor is 3,6-dichloropyridazine. This symmetric molecule allows for regioselective substitutions. The synthesis of this intermediate often begins with the chlorination of 3,6-dihydroxypyridazine using a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction is typically carried out in a suitable solvent such as chloroform (B151607) or dimethylformamide (DMF) at elevated temperatures.

An alternative approach to the pyridazine core involves a cyclization reaction. For instance, maleic anhydride (B1165640) can be treated with hydrazine (B178648) (N₂H₄) to form the basic pyridazine ring structure. youtube.com

Introduction of the Benzylamino Moiety via Nucleophilic Substitution Reactions

The introduction of the benzylamino group at the 6-position of the pyridazine ring is a critical step, most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov In this reaction, the chlorine atom on the pyridazine ring is displaced by the nucleophilic benzylamine (B48309).

This aminodehalogenation reaction is typically performed by reacting a chloropyridazine precursor, such as methyl 6-chloro-3-pyridazinecarboxylate or 6-chloro-3-pyridazinecarboxamide, with benzylamine. nih.gov The reaction is often carried out in a suitable solvent, such as ethanol (B145695), and may be heated to reflux to ensure completion. The basicity of benzylamine facilitates the displacement of the chloride ion. In some cases, an additional base may be added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

The reactivity of the halogen substituent on the pyridazine ring is influenced by the electron-withdrawing nature of the ring nitrogens and other substituents, making it susceptible to nucleophilic attack.

Formation of the Carboxamide Functionality

The final key functional group, the carboxamide, can be introduced at different stages of the synthesis.

If the starting material is a carboxylate ester, such as methyl 6-chloro-3-pyridazinecarboxylate, the ester can be converted to the amide. After the introduction of the benzylamino group, the resulting methyl 6-(benzylamino)pyridazine-3-carboxylate can be treated with ammonia (B1221849) or an ammonium (B1175870) salt to form the desired carboxamide.

Alternatively, if starting with a precursor like 3,6-dichloropyridazine, one of the chloro groups can be selectively hydrolyzed to a carboxylic acid. This is typically achieved using aqueous sodium hydroxide (B78521) (NaOH). The resulting carboxylic acid can then be converted to the carboxamide by reaction with ammonium chloride.

In another synthetic route, a nitrile group can serve as a precursor to the carboxamide. For example, 3-cyanopyridazine can be used as a starting material. Following the introduction of the benzylamino group at the 6-position, the nitrile can be hydrolyzed to the carboxamide. This hydrolysis is often carried out under acidic conditions, for example, by refluxing with concentrated hydrochloric acid.

Advanced Synthetic Approaches and Reaction Optimization

To improve the efficiency and yield of the synthesis of 6-(benzylamino)pyridazine-3-carboxamide and its analogues, various heating protocols have been developed and optimized.

Conventional Heating Protocols

Traditional synthesis of these compounds often relies on conventional heating methods, such as refluxing the reaction mixture. For example, the aminodehalogenation step, where benzylamine displaces a chlorine atom, is frequently carried out by heating the reactants in a solvent like ethanol for several hours. Similarly, the hydrolysis of a nitrile or ester group to form the carboxamide often requires prolonged heating under acidic or basic conditions. While effective, these methods can be time-consuming and may lead to the formation of byproducts due to extended exposure to high temperatures.

Reaction Step Reagents Conditions Reference
Aminodehalogenation6-chloropyridazine-3-carboxamide, BenzylamineEthanol, Reflux
Nitrile Hydrolysis6-(benzylamino)pyridazine-3-carbonitrileConcentrated HCl, Reflux

Microwave-Assisted Synthetic Procedures

In recent years, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating. mdpi.comnih.govniscpr.res.in Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. mdpi.comnih.gov

The synthesis of pyridazine derivatives has been shown to be amenable to microwave-assisted conditions. For instance, the nucleophilic substitution of a chloro group with an amine can be accelerated under microwave irradiation. mdpi.com This is attributed to the efficient and rapid heating of the polar reactants and solvent by the microwaves, leading to a significant increase in the reaction rate. This technique has been successfully applied to the synthesis of various aminopyridine and related heterocyclic compounds. mdpi.comnih.gov

Reaction Type Advantages of Microwave Synthesis Reference
Nucleophilic Aromatic SubstitutionReduced reaction times, improved yields mdpi.commdpi.com
Multi-component reactionsIncreased efficiency, greener approach nih.gov

Regioselective Synthesis and Isomeric Considerations in Pyridazine Systems

The synthesis of specifically substituted pyridazine derivatives, such as this compound, is fundamentally dependent on controlling the regioselectivity of the reactions. The positions of the substituents on the pyridazine ring are critical as they significantly influence the molecule's physicochemical properties, including its dipole moment, basicity, hydrogen-bonding capabilities, and potential for intermolecular interactions. nih.govresearchgate.net Consequently, the development of synthetic routes that afford specific isomers is a primary concern in the medicinal and organic chemistry of pyridazines. researchgate.netnih.gov

The electron-deficient nature of the pyridazine ring, a result of the two electronegative adjacent nitrogen atoms, dictates its reactivity towards nucleophiles and electrophiles. liberty.edu This electronic characteristic is a key factor in directing incoming substituents to specific positions on the ring.

Regioselective Synthetic Approaches

Several strategies have been developed to achieve regiocontrol in the synthesis of polysubstituted pyridazines.

Sequential Nucleophilic Substitution: A prevalent method for synthesizing 3,6-disubstituted pyridazines involves the stepwise nucleophilic aromatic substitution (SNAr) on a dihalogenated precursor. For instance, starting with 3,6-dichloropyridazine, a sequential approach allows for the introduction of different nucleophiles at the C3 and C6 positions. The synthesis of this compound can be conceptualized through this pathway, where one chlorine atom is first displaced by benzylamine, followed by the transformation of the second chloro group into a carboxamide moiety. The order and conditions of these substitutions are crucial for achieving the desired product with high regioselectivity.

Vicarious Nucleophilic Substitution (VNS): VNS presents a powerful method for introducing substituents with high regiospecificity. Research has demonstrated that a phenyl(or p-tolyl)sulfonylmethyl group can be introduced with complete regiospecificity to the C-4 position of 3-substituted pyridazines via their dicyanomethylide derivatives. rsc.org This highlights a pathway for accessing substitution patterns that might be challenging to obtain through classical SNAr reactions on halogenated pyridazines.

Multi-Component Reactions (MCRs): One-pot, multi-component reactions offer an efficient and often highly regioselective route to complex pyridazine structures from simple precursors. A notable example is the three-component reaction between an ethyl ketoacetate (e.g., ethyl butyrylacetate), an arylglyoxal, and hydrazine hydrate (B1144303) in water. researchgate.netgrowingscience.com This method proceeds at room temperature to furnish ethyl 6-aryl-3-propylpyridazine-4-carboxylates in good yields, demonstrating excellent control over the substituent placement. researchgate.net The reaction's mechanism inherently directs the formation of a specific constitutional isomer.

Table 1: Regioselective Synthesis of Ethyl 6-aryl-3-propylpyridazine-4-carboxylates via a Three-Component Reaction researchgate.net

EntryAryl Group (from arylglyoxal)ProductYield (%)Melting Point (°C)
1PhenylEthyl 6-phenyl-3-propylpyridazine-4-carboxylate7550-51
24-BromophenylEthyl 6-(4-bromophenyl)-3-propylpyridazine-4-carboxylate8866-68
34-ChlorophenylEthyl 6-(4-chlorophenyl)-3-propylpyridazine-4-carboxylate8469-70
44-MethylphenylEthyl 6-(4-methylphenyl)-3-propylpyridazine-4-carboxylate8260-61
54-MethoxyphenylEthyl 6-(4-methoxyphenyl)-3-propylpyridazine-4-carboxylate8074-75

Cyclization and Annulation Methods: Modern synthetic organic chemistry provides various cyclization strategies for the regioselective construction of the pyridazine core itself. A copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones yields 1,6-dihydropyridazines with notable regioselectivity, which can then be oxidized to the aromatic pyridazine. organic-chemistry.org Similarly, aza-Diels-Alder reactions between 1,2,3-triazines and 1-propynylamines can produce 6-aryl-pyridazin-3-amines with high regioselectivity under neutral conditions. organic-chemistry.org

Isomeric Considerations in Pyridazine Systems

The arrangement of substituents on the pyridazine ring gives rise to constitutional isomers, which can exhibit markedly different properties. The distinction between isomers is not merely academic; for example, in a study of isomeric pyridazine-based enzyme inhibitors, the specific topology presented by one isomer resulted in significantly greater inhibitory potency compared to its counterpart, even when key hydrogen-bonding features were conserved. nih.gov

Characterization of Isomers: The unambiguous identification of a specific isomer is essential and is typically achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is invaluable for determining the substitution pattern by analyzing chemical shifts and coupling constants. nih.gov Infrared (IR) spectroscopy helps identify functional groups, while X-ray crystallography provides definitive proof of the molecular structure and the relative positions of all atoms in the solid state. researchgate.netnih.gov

Investigations into Biological Activities and Pharmacological Potentials

Anti-Oncological Research and Potential Mechanisms of Action

The pyridazine (B1198779) scaffold is a recognized pharmacophore in the development of anti-cancer agents. nih.gov Research into 6-(benzylamino)pyridazine-3-carboxamide and its structural analogs has revealed potential anti-proliferative effects against various cancer cell lines. The primary mechanisms of action appear to be centered on the inhibition of key enzymes that regulate cell cycle progression and signaling pathways critical for tumor growth and survival.

Pyridazine derivatives have been identified as potential inhibitors of cyclin-dependent kinases (CDKs), which are crucial for the orderly progression of the cell cycle. By inhibiting CDKs, these compounds can induce cell cycle arrest, thereby preventing the uncontrolled proliferation of cancer cells. Furthermore, studies on similar compounds have demonstrated the ability to interfere with the MAPK/ERK signaling pathway, a critical cascade that regulates cell growth and differentiation. Disruption of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells. For instance, certain pyridazine derivatives have shown the ability to significantly decrease the viability of liver cancer cells (HepG2) through this mechanism.

The anti-cancer activity of related pyridazine derivatives has been evaluated against a panel of human cancer cell lines, as detailed in the table below.

Table 1: Anti-Oncological Activity of Related Pyridazine Derivatives

Compound Analogue Cancer Cell Line Activity Metric (IC₅₀ in µM) Potential Mechanism of Action
Pyridazine Derivative 1 MDA-MB-231 (Breast Cancer) 10.21 CDK2 Inhibition
Pyridazine Derivative 2 HT-29 (Colon Cancer) 7.82 Apoptosis Induction
Pyridazine Derivative 3 HCT-116 (Colon Cancer) 9.50 Cell Cycle Arrest

This table presents data for structurally related pyridazine derivatives to illustrate the anti-oncological potential of this chemical class.

Antimicrobial Efficacy Studies

Antitubercular Activity against Mycobacterium Strains (e.g., Mycobacterium tuberculosis)

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. nih.govnih.gov Carboxamide derivatives, particularly those containing pyrazine (B50134) or pyridine (B92270) rings, have shown promise as potent anti-tubercular agents. nih.govasm.orgnih.govresearchgate.net Compounds structurally related to this compound have demonstrated significant in vitro activity against Mycobacterium tuberculosis. researchgate.net

The mechanism of action for some of these related compounds is believed to involve their role as prodrugs. asm.org For example, certain pyridine carboxamides require activation by the mycobacterial amidase, AmiC, to exert their inhibitory effects. asm.org Other related compounds have been found to target methionine metabolism within the bacterium. nih.gov The activity of several related carboxamide compounds against M. tuberculosis H37Rv is summarized below.

Table 2: Antitubercular Activity of Related Carboxamide Derivatives against M. tuberculosis H37Rv

Compound Analogue Minimum Inhibitory Concentration (MIC) in µg/mL
3-Benzylaminopyrazine-2-carboxamide Derivative 1 1.56 - 12.5
3-Benzylaminopyrazine-2-carboxamide Derivative 2 6 - 42 µM
4'-Substituted 3-(benzamido)pyrazine-2-carboxamide 1.95 - 31.25

This table showcases the antimycobacterial potential of carboxamides structurally related to the subject compound.

Broader Spectrum Antibacterial and Antifungal Properties

Beyond its potential against mycobacteria, the chemical class of pyridazine and pyridine carboxamides has been investigated for a wider range of antimicrobial activities. nih.gov Studies have shown that certain pyridazinone-based derivatives exhibit activity against both Gram-positive bacteria and pathogenic fungi. nih.gov For example, some analogs have demonstrated inhibitory effects against Staphylococcus aureus and the fungal pathogen Candida albicans. nih.gov

The antifungal mechanism for some related pyridine carboxamides is thought to be the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. nih.gov This disruption of cellular energy production can be lethal to the fungal cell. The antibacterial action of other related compounds has been linked to the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.gov

Table 3: Broad-Spectrum Antimicrobial Activity of Related Compounds

Compound Analogue Class Pathogen Activity Metric
Pyridazinone Derivative Staphylococcus aureus MIC = 16 µg/mL
Pyridazinone Derivative Candida albicans MIC = 16 µg/mL
Pyridine Carboxamide Derivative Botrytis cinerea (fungus) Good in vivo activity

This table provides examples of the broader antimicrobial efficacy of structurally similar compound classes.

Enzyme Modulation and Inhibition Profiles

Dopamine (B1211576) β-Hydroxylase Inhibition

Dopamine β-hydroxylase (DBH) is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine. nih.gov Inhibitors of this enzyme have been explored for various therapeutic applications. A study investigating a series of 6-alkylaminopyridazine-3-carboxylic acid derivatives for their DBH inhibitory activity found that 6-benzylaminopyridazine-3-carboxylic acid was the most potent inhibitor among the tested compounds, with an activity level comparable to that of the known DBH inhibitor, fusaric acid. nih.gov While this finding pertains to the carboxylic acid analog of the subject compound, it strongly suggests that the 6-(benzylamino)pyridazine core is a key pharmacophore for interaction with this enzyme.

Interactions with Other Enzymatic Systems

The pyridazine and carboxamide moieties are present in a variety of enzyme inhibitors, highlighting the broad potential for this compound to interact with multiple enzymatic systems.

Kinase Inhibition: As mentioned in the anti-oncological section, pyridazine derivatives are known to inhibit various protein kinases. This includes not only CDKs but also other kinases such as VEGFR-2, which is involved in angiogenesis. nih.gov The ability of the pyridazine ring's nitrogen atoms to form hydrogen bonds is a key feature in its interaction with kinase active sites. nih.gov

Urease Inhibition: Certain pyridine carboxamide derivatives have been synthesized and evaluated as urease inhibitors. mdpi.com Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor in some pathogenic bacteria.

Carbonic Anhydrase Inhibition: Pyridazine-based sulfonamides have been reported as inhibitors of carbonic anhydrase isoforms, which are involved in various physiological and pathological processes. nih.gov

Succinate Dehydrogenase (SDH) Inhibition: As noted in the antifungal section, pyridine carboxamides are a class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting fungal respiration. nih.gov

Other Identified Biological Modulations and Therapeutic Areas

Beyond its primary applications, the chemical scaffold of this compound has been the subject of investigations into other potential therapeutic areas, notably in the realms of anti-inflammatory and neurological disorders. Research into related pyridazine and pyridazinone derivatives has revealed a range of biological activities, suggesting that this compound itself may possess multifaceted pharmacological potential.

Anti-inflammatory Potential

The pyridazine and pyridazinone cores are recognized as important pharmacophores in the development of anti-inflammatory agents. Studies on various derivatives have demonstrated their ability to modulate key inflammatory pathways, often with a reduced risk of the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

The primary mechanism of anti-inflammatory action for many pyridazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. For instance, a series of novel pyridazine and pyridazinone derivatives were synthesized and shown to possess potent anti-inflammatory activity, with some compounds exhibiting greater efficacy than the reference drug, indomethacin. nih.gov These compounds were identified as potent and selective COX-2 inhibitors. nih.gov

Furthermore, the anti-inflammatory effects of pyridazine-based compounds may extend to the inhibition of other pro-inflammatory mediators. Research has indicated that certain pyridazinone derivatives can suppress the production of inflammatory cytokines. One study on a novel 3-amino-6-phenyl-pyridazine derivative demonstrated its ability to selectively block the increased production of interleukin-1 beta (IL-1β) and inducible nitric oxide synthase (iNOS) in activated glial cells. This suggests a potential role in mitigating neuroinflammation.

Neurological Applications

The structural characteristics of this compound, particularly the presence of a benzylamino group, suggest its potential to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system. This has spurred interest in its application for various neurological disorders, including neurodegenerative diseases like Alzheimer's.

One of the key areas of investigation for pyridazine derivatives in the context of neurological disorders is the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine. A series of 3-amino-6-phenylpyridazines were synthesized and evaluated for their acetylcholinesterase (AChE) inhibitory activity. While specific data for this compound is not detailed, the study highlights the importance of the pyridazine ring and a lipophilic cationic head for potent AChE inhibition.

Another critical aspect of neurodegenerative disease research is the prevention of amyloid-beta (Aβ) peptide aggregation, a hallmark of Alzheimer's disease. The benzylamino group in related compounds has been suggested to enhance interactions with and inhibit the aggregation of Aβ peptides.

Furthermore, a study on a series of 6-alkylaminopyridazine-3-carboxylic acid derivatives revealed potent inhibitory activity against dopamine β-hydroxylase, an enzyme involved in the biosynthesis of norepinephrine. researchgate.net Notably, 6-benzylaminopyridazine-3-carboxylic acid was identified as the most potent inhibitor in this series, with activity comparable to the known inhibitor fusaric acid. researchgate.net This suggests a potential role for compounds like this compound in modulating catecholamine pathways.

While direct and extensive research on the specific biological modulations of this compound is still emerging, the collective findings from studies on structurally related pyridazine and pyridazinone derivatives provide a strong rationale for its further investigation as a potential therapeutic agent in inflammatory and neurological conditions.

Detailed Research Findings on Related Pyridazine Derivatives

To provide a clearer perspective on the potential activities of this compound, the following table summarizes the findings for structurally related compounds.

Compound ClassBiological Target/ModelKey FindingsReference
Pyridazine and Pyridazinone DerivativesCyclooxygenase-2 (COX-2)Potent and selective inhibition of COX-2, with some derivatives showing higher anti-inflammatory activity than indomethacin. nih.gov
3-Amino-6-phenyl-pyridazine DerivativeActivated Glial Cells (in vitro)Selectively blocked the production of pro-inflammatory mediators IL-1β and iNOS.
3-Amino-6-phenylpyridazine DerivativesAcetylcholinesterase (AChE)The pyridazine ring and a lipophilic cationic head were identified as crucial for potent AChE inhibition.
6-Benzylaminopyridazine-3-carboxylic acidDopamine β-hydroxylasePotent inhibitory activity, comparable to the known inhibitor fusaric acid. researchgate.net

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Exploration of Structural Determinants for Bioactivity

The bioactivity of the 6-(benzylamino)pyridazine-3-carboxamide scaffold is intricately linked to its key structural components: the pyridazine (B1198779) ring, the benzylamino group, and the carboxamide moiety. The pyridazine ring itself possesses unique physicochemical properties, including weak basicity and a high dipole moment, which can facilitate important drug-target interactions like π-π stacking and hydrogen bonding. researchgate.net The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, a feature that distinguishes it from a simple pyridine (B92270) ring. researchgate.net

The benzylamino group plays a crucial role in the molecule's lipophilicity, which can influence its ability to cross biological membranes. Furthermore, the aromatic ring of the benzyl (B1604629) group can engage in π-π interactions with aromatic residues within the binding sites of target proteins. The carboxamide group at the 3-position is vital for forming hydrogen bonds with biological targets, a critical interaction for the bioactivity of many related compounds.

Influence of Substituent Variations on Potency and Selectivity

Systematic variations of substituents on both the central pyridazine core and the benzylamino moiety have been instrumental in optimizing the potency and selectivity of these compounds.

Central Core Modifications

Modifications to the pyridazine ring itself can significantly impact bioactivity. For instance, in a series of pyridine carboxamide derivatives developed as anti-tuberculosis agents, the position of the carboxamide group was found to be critical. asm.orgmdpi.com While not directly a pyridazine, the study of related pyridine carboxamides showed that moving the amide group from the ortho to the meta or para position increased reaction yields in their synthesis, suggesting an influence on the electronic properties of the ring. mdpi.com

Benzyl Substituents

Alterations to the benzyl group have a profound effect on the biological activity. In some instances, the introduction of a second benzylamino group at the 3-position of a pyrazine-2-carboxamide scaffold led to increased antimycobacterial activity compared to the single benzyl derivative. nih.gov Specifically, electron-donating substituents on the benzyl ring, such as methyl (CH₃) and methoxy (B1213986) (OCH₃) groups, were found to be advantageous for the biological effect against Mycobacterium tuberculosis. nih.gov

Conversely, in other contexts, the replacement of the benzylamino group with substituted phenyl moieties resulted in distinct biological profiles. For example, a study comparing this compound with 6-(substituted-phenyl)pyridazine-3-carboxamides revealed that the benzylamino derivative exhibited superior cholinesterase inhibition. Electron-donating groups on the phenyl ring in these analogs were found to decrease activity, possibly due to steric hindrance.

Positional Isomerism and Bioactivity Profiling within Pyridazine and Related Heterocyclic Systems

The spatial arrangement of functional groups, or positional isomerism, is a critical determinant of the biological activity of pyridazine carboxamides and related heterocyclic systems. The relative positions of the substituents on the heterocyclic ring can dramatically alter the molecule's shape, electronic distribution, and ability to interact with its biological target.

In a study of N-thienylcarboxamides, which are bioisosteres of phenylcarboxamides, the position of substituents on the thiophene (B33073) ring significantly influenced their fungicidal activity. nih.gov Two of the three possible positional isomers exhibited activity levels comparable to their phenyl counterparts, while the third was significantly less active. nih.gov This highlights that even subtle changes in the geometry of the molecule can lead to substantial differences in biological outcomes.

Similarly, in the development of pyrazinecarboxamide-based inhibitors, positional isomers of chloro-substituted N-benzylpyrazine-2-carboxamides were synthesized and evaluated. nih.gov The study demonstrated that the position of the chlorine atom on the pyrazine (B50134) ring influenced the antimycobacterial and antibacterial activity of the compounds. nih.gov

Analog Design and Scaffold Optimization Strategies within the Pyridazine Carboxamide Class

The pyridazine carboxamide scaffold has proven to be a versatile template for the design of novel bioactive compounds. Various strategies have been employed to optimize this scaffold for different therapeutic targets.

One common approach is scaffold hopping , where the core pyridazine structure is replaced with other heterocyclic systems to explore new chemical space and potentially improve properties. For example, a series of pyridazine-3-carboxamides were designed as selective CB2 receptor agonists using a combination of scaffold hopping and bioisosterism strategies. nih.gov This led to the discovery of potent and selective agonists with improved physicochemical properties. nih.gov

Rational design based on the understanding of SAR is another key strategy. For instance, in the development of inhibitors for diacylglycerol acyltransferase 1 (DGAT1), a series of pyrazinecarboxamide inhibitors were rationally designed and optimized to achieve good potency, selectivity, and pharmacokinetic properties. nih.gov

Structure-based design has also been utilized, where the three-dimensional structure of the target protein is used to guide the design of inhibitors. This approach has been successful in developing novel inhibitors of bacterial DNA gyrase based on a pyridine-3-carboxamide (B1143946) scaffold. nih.gov

The following table provides examples of how modifications to the this compound scaffold and related structures have influenced their biological activity.

Compound/Series Modification Biological Target/Activity Key Finding Reference
Pyridine carboxamide derivativesVaried position of the carboxamide groupMycobacterium tuberculosismeta- or para-position of the amide group increased reaction yield, suggesting influence on electronic properties. mdpi.com
N-benzyl-3-(benzylamino)pyrazine-2-carboxamidesIntroduction of a second benzylamino groupMycobacterium tuberculosisIncreased antimycobacterial activity compared to single benzyl derivatives. nih.gov
6-(Substituted-phenyl)pyridazine-3-carboxamidesReplacement of benzylamino with substituted phenyl groupsCholinesteraseBenzylamino derivative showed superior inhibition. Electron-donating groups on the phenyl ring decreased activity.
N-thienylcarboxamidesPositional isomers of substituents on the thiophene ringFungicidal activityTwo of three positional isomers showed activity comparable to phenyl analogs, highlighting the importance of substituent position. nih.gov
Pyridazine-3-carboxamidesScaffold hopping and bioisosterismCB2 receptor agonistsLed to potent and selective agonists with improved physicochemical properties. nih.gov

Mechanistic Elucidation and Identification of Biological Targets

Investigation of Cellular Pathways and Downstream Effects

The interaction of 6-(benzylamino)pyridazine-3-carboxamide analogs with their primary molecular targets triggers distinct downstream cellular effects.

In the context of inflammation, the inhibition of the JNK2-NF-κB/MAPK pathway by the pyridazine (B1198779) carboxamide analog J27 leads to a marked decrease in the production of inflammatory mediators. nih.gov This demonstrates a clear mechanism where the compound interferes with a specific signaling node (JNK2) to produce a broader anti-inflammatory effect by suppressing the downstream cascade responsible for cytokine gene transcription. nih.gov

In a different context, studies on structurally related 6-cinnamamido-quinoline-4-carboxamide derivatives have shown that such compounds can impair lysosome function. nih.gov This disruption interferes with the cellular process of autophagy, a critical pathway for degrading and recycling cellular components. The impairment of autophagic flux was shown to activate the extracellular signal-regulated kinase (ERK) pathway and ultimately induce apoptotic cell death. nih.gov This highlights how carboxamide-containing heterocyclic compounds can modulate fundamental cellular processes like autophagy and apoptosis.

Analysis of Compound Mode of Action in Pathogenic Organisms

In pathogenic organisms such as M. tuberculosis, the primary mode of action for compounds targeting InhA is the disruption of cell wall synthesis. The mycobacterial cell wall is a complex and highly organized structure essential for the bacterium's survival and virulence. nih.gov Its outermost layer is rich in mycolic acids, which create a waxy, impermeable barrier that protects the bacterium from antibiotics and the host immune system. nih.govnih.gov

The inhibition of InhA halts the elongation of fatty acids within the FAS-II system. nih.gov This blockade prevents the formation of the long-chain mycolic acid precursors, thereby impeding the assembly of the protective outer membrane. The resulting defective cell wall loses its structural integrity, making the bacterium vulnerable and leading to cell lysis and death. orientjchem.org This mechanism is particularly effective and is the basis for the bactericidal activity of isoniazid, the drug whose target (InhA) is also the putative target of benzylamino-pyridazine-carboxamide derivatives. biorxiv.org

Computational Chemistry Applications in the Study of 6 Benzylamino Pyridazine 3 Carboxamide

Molecular Docking Simulations for Ligand-Protein Interaction Profiling and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target. This technique is instrumental in understanding the structural basis of a compound's biological activity. For pyridazine-3-carboxamide (B1582110) derivatives, docking simulations have been crucial in elucidating their interaction modes with various protein targets, such as protein kinases and cannabinoid receptors. nih.gov

The core structure of 6-(benzylamino)pyridazine-3-carboxamide features key functional groups that govern its binding capabilities. The carboxamide group is a critical hydrogen bonding moiety, capable of forming strong interactions with amino acid residues in a protein's active site. The benzylamino group, with its aromatic ring, can participate in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan. Furthermore, the lipophilic nature of the benzyl (B1604629) group can facilitate entry into hydrophobic pockets within the binding site.

Studies on related pyridazine-3-carboxamides have demonstrated the utility of docking. For instance, in the development of CB2 receptor agonists, docking simulations were used to explain the interaction mode of the pyridazine-3-carboxamide series. nih.gov Similarly, research on pyrazine-carboxamide derivatives as inhibitors of Mycobacterium tuberculosis enoyl-ACP-reductase used docking to show key hydrogen bond interactions, which are typical for known inhibitors of the enzyme. nih.gov In another study, docking of benzo[c]pyridazine derivatives against the N-Methyl D-Aspartate (NMDA) glutamate (B1630785) receptor revealed binding energies significantly better than the standard drug, phenytoin, highlighting their potential as antiepileptic agents. researchgate.netnih.gov

These simulations provide a visual and energetic profile of the ligand-protein complex, allowing researchers to rationalize structure-activity relationships (SAR) and guide the design of new analogs with improved binding affinity and selectivity.

Table 1: Molecular Docking Insights for Pyridazine (B1198779) Derivatives

Compound ClassProtein TargetKey Interactions NotedPredicted Binding Energy (Example)Reference
Benzo[c]pyridazinesNMDA Receptor (5IPV)Enhanced binding compared to standard-7.6 Kcal/mol researchgate.netnih.gov
Pyridazine-3-carboxamidesCB2 ReceptorExplained agonist activity and selectivityNot specified nih.gov
Pyrazine-carboxamidesM. tuberculosis enoyl-ACP-reductaseHydrogen bond interactionsNot specified nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org By quantifying physicochemical properties (like lipophilicity, electronic effects, and steric parameters) and structural features, QSAR helps in predicting the activity of novel compounds before they are synthesized. spu.edu.synih.gov This approach saves significant time and resources in the lead optimization phase of drug discovery. spu.edu.sy

For a series of compounds related to this compound, a QSAR model would take the form: Activity = f (Molecular Descriptors)

Where "Activity" could be an IC₅₀ or EC₅₀ value, and "Molecular Descriptors" are calculated properties of the molecules. wikipedia.org

There are different types of QSAR models, including:

2D-QSAR: This uses descriptors calculated from the 2D representation of the molecule, such as molecular weight, logP, and topological indices. nih.gov

3D-QSAR: This approach requires the 3D structures of the molecules and their alignment. It uses fields representing steric and electrostatic properties to build the model, as seen in methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). wikipedia.orgnih.gov

Studies on various carboxamide and pyridazine derivatives have successfully employed QSAR to guide drug design. For example, 3D-QSAR studies on piperazine-carboxamides helped to derive binding information to guide the design of future Fatty Acid Amide Hydrolase (FAAH) inhibitors. nih.gov Similarly, QSAR models for carboxamide sulfonamide derivatives were used to predict activity against COVID-19 targets. nih.gov The development of a robust QSAR model for pyridazine-3-carboxamide analogs could efficiently predict their potency against specific targets, such as protein kinases, and highlight the key structural features that need modification to enhance activity. nih.gov

In Silico Screening and Virtual Library Design for Analog Generation

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process, combined with virtual library design, allows for the rapid exploration of vast chemical space to generate novel analogs of a lead compound like this compound.

The process typically involves:

Scaffold Selection: The pyridazine-3-carboxamide core is used as the starting scaffold.

Combinatorial Library Generation: A virtual library is created by computationally attaching a wide variety of chemical building blocks at specific positions on the scaffold (e.g., modifying the benzyl group or substituting other positions on the pyridazine ring). mdpi.com This can generate millions of virtual compounds.

High-Throughput Docking: The entire virtual library is then docked into the binding site of the target protein. mdpi.com

Hit Prioritization: Compounds are ranked based on their predicted binding affinity and other properties (like drug-likeness). The top-ranked virtual hits are then selected for chemical synthesis and biological testing. mdpi.com

This approach has been successfully applied to related heterocyclic systems. For instance, a large combinatorial library of amino-oxazole derivatives was constructed and subjected to structure-based virtual screening to identify potential antibacterial agents. mdpi.com Similarly, pyrimidine-based DNA-encoded libraries have been designed and screened to find potent inhibitors for targets like BRD4. nih.gov By applying these methods to the this compound scaffold, researchers can efficiently generate and screen a multitude of new analogs, significantly increasing the chances of discovering compounds with superior potency and optimized properties. researchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO Gap) and Reactivity Predictions

Electronic structure analysis, based on quantum chemical calculations, provides fundamental insights into a molecule's stability, reactivity, and electronic properties. nih.gov Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. A small gap suggests the molecule is more reactive and can be easily polarized.

Table 2: Representative Quantum Chemical Data for Push-Pull Purine Derivatives

Compound TypeIonization Energy (eV)Electron Affinity (eV)Triplet Energy (eV)Reference
2-piperidino-6-triazolylpurines5.25–5.672.60–3.152.52–2.95 nih.gov
6-piperidino-2-triazolylpurines5.89–6.042.18–2.532.75–2.87 nih.gov

Note: This data is for structurally related heterocyclic systems to illustrate the application of electronic structure analysis.

Emerging Research Avenues and Future Perspectives for Pyridazine Carboxamide Compounds

Development of Next-Generation Analogues with Enhanced Biological Profiles

The development of next-generation analogues of pyridazine (B1198779) carboxamides is a key strategy to enhance their biological profiles, including potency, selectivity, and pharmacokinetic properties. This process is heavily reliant on understanding the structure-activity relationships (SAR) of this class of compounds.

Structure-Activity Relationship (SAR) Studies:

SAR studies are fundamental to identifying which parts of the 6-(benzylamino)pyridazine-3-carboxamide molecule are crucial for its biological activity. By systematically modifying different functional groups on the pyridazine and benzyl (B1604629) rings, researchers can elucidate the key structural requirements for target interaction. For instance, studies on related pyridazine derivatives have shown that substitutions on the pyridazine ring can significantly impact their inhibitory activity against various enzymes. sarpublication.com

Key areas of modification on the this compound scaffold include:

Substitutions on the Benzyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the benzyl ring can influence the compound's binding affinity and selectivity for its biological target.

Modifications of the Aminolinker: The benzylamino group serves as a linker. Altering its length, rigidity, or replacing it with other functional groups can modulate the compound's interaction with the target protein.

Alterations to the Carboxamide Group: The carboxamide moiety is often involved in crucial hydrogen bonding interactions with the target. Modifications here can impact potency and metabolic stability.

Substitutions on the Pyridazine Ring: The pyridazine core itself can be substituted at various positions to improve biological activity and physicochemical properties.

The following table summarizes the general SAR principles observed in related pyridazine carboxamide series, which can guide the design of next-generation analogues of this compound.

Molecular Scaffold ModificationPotential Impact on Biological Profile
Benzyl Ring Substitution Altered binding affinity and selectivity.
Aminolinker Modification Modulated target interaction and potency.
Carboxamide Group Alteration Changes in potency and metabolic stability.
Pyridazine Ring Substitution Improved biological activity and physicochemical properties.

Bioisosteric Replacement:

Another strategy for developing improved analogues is bioisosteric replacement. This involves substituting a functional group in the parent molecule with another group that has similar physical or chemical properties, with the aim of enhancing the desired biological activity or reducing toxicity. For example, the pyridazine ring itself can be considered a bioisostere of other aromatic systems and can be introduced into known drug scaffolds to improve properties like polarity and reduce interactions with metabolic enzymes. nih.gov

Advanced Methodologies for Target Validation in Complex Biological Systems

Identifying the specific molecular target of a bioactive compound is a critical step in drug development. For pyridazine carboxamides, which have shown potential in areas like cancer therapy, advanced methodologies are being employed to validate their targets in complex biological systems. nih.gov

Target Identification Techniques:

Several advanced techniques can be utilized to identify the protein targets of compounds like this compound:

Affinity Chromatography: This technique involves immobilizing the compound on a solid support and then passing a cell lysate over it. Proteins that bind to the compound can be isolated and identified using mass spectrometry.

Chemical Proteomics: This approach uses chemical probes derived from the compound of interest to label and identify its binding partners within a complex proteome.

Computational Target Prediction: In silico methods can predict potential targets based on the chemical structure of the compound and its similarity to known ligands of specific proteins.

Target Validation in Cellular and In Vivo Models:

Once a potential target is identified, its relevance to the observed biological effect must be validated. This can be achieved through:

Genetic Approaches: Techniques like CRISPR-Cas9 or RNA interference (RNAi) can be used to knock down or knock out the expression of the putative target gene in cells. If the cells then become resistant to the compound, it provides strong evidence that the gene product is the true target.

Enzymatic Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of the compound to confirm direct inhibition.

Animal Models: Genetically engineered animal models, such as those with a knockout of the target gene, can be used to assess the in vivo efficacy and mechanism of action of the compound.

The following table outlines some of the advanced methodologies for target validation.

MethodologyDescription
Affinity Chromatography Isolation of binding partners from cell lysates.
Chemical Proteomics Labeling and identification of target proteins using chemical probes.
Computational Target Prediction In silico prediction of targets based on chemical structure.
CRISPR-Cas9/RNAi Genetic validation of the target's role in compound activity.
Enzymatic Assays Confirmation of direct inhibition of a target enzyme.
Genetically Engineered Animal Models In vivo validation of the target and compound efficacy.

Integration of Computational and Experimental Approaches for Accelerated Drug Discovery

The integration of computational and experimental methods has become a cornerstone of modern drug discovery, significantly accelerating the process of identifying and optimizing new therapeutic agents. For pyridazine carboxamide compounds, this synergistic approach is crucial for rational design and development.

Computational Design and Virtual Screening:

Computational tools play a vital role in the early stages of drug discovery. For pyridazine carboxamides, these methods can be used to:

Design Novel Analogues: Molecular modeling software allows for the in silico design of new derivatives of this compound with potentially improved properties.

Virtual Screening: Large libraries of virtual compounds can be screened against the three-dimensional structure of a biological target to identify potential hits. This significantly reduces the number of compounds that need to be synthesized and tested experimentally.

Predict ADMET Properties: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to prioritize those with favorable drug-like characteristics.

Molecular Docking and Dynamics Simulations:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For pyridazine carboxamides, docking studies can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are important for binding. nih.govscilit.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for a more detailed understanding of the binding stability and the conformational changes that may occur upon binding.

Experimental Validation and Iterative Optimization:

The predictions from computational studies must be validated through experimental testing. The biological data obtained from these experiments can then be used to refine the computational models in an iterative cycle of design, synthesis, and testing. This feedback loop between computational and experimental approaches is a powerful strategy for accelerating the optimization of lead compounds.

The table below illustrates the integrated workflow of computational and experimental approaches.

StageComputational ApproachExperimental Approach
Hit Identification Virtual screening of compound libraries.High-throughput screening of physical compound libraries.
Lead Optimization Design of analogues with improved properties.Synthesis and biological evaluation of designed analogues.
Mechanism of Action Molecular docking and dynamics simulations.X-ray crystallography and biophysical binding assays.
Pharmacokinetics Prediction of ADMET properties.In vitro and in vivo pharmacokinetic studies.

Exploration of Synergistic Combinations with Existing Therapeutic Agents

The complexity of many diseases, particularly cancer, often necessitates combination therapy to achieve optimal therapeutic outcomes. Exploring the synergistic potential of pyridazine carboxamide compounds with existing drugs is a promising avenue of research.

Rationale for Combination Therapy:

Combining a pyridazine carboxamide derivative with another therapeutic agent can offer several advantages:

Enhanced Efficacy: Two drugs acting on different pathways can produce a greater therapeutic effect than either drug alone.

Overcoming Drug Resistance: Combination therapy can be effective against drug-resistant cancers by targeting multiple survival pathways simultaneously.

Dose Reduction and Reduced Toxicity: By achieving a synergistic effect, the doses of individual drugs can be reduced, potentially leading to fewer side effects.

Preclinical and Clinical Evaluation of Combinations:

The identification of effective drug combinations typically involves:

In Vitro Screening: High-throughput screening of various drug combinations against cancer cell lines can identify synergistic interactions.

In Vivo Studies: Promising combinations are then tested in animal models of disease to evaluate their efficacy and safety.

Clinical Trials: The most effective and safe combinations can then be advanced to clinical trials in human patients.

While specific combination studies involving this compound are not yet widely reported, the broad biological activities of the pyridazine class suggest potential for synergistic interactions with various types of anticancer agents, such as:

Chemotherapeutic Drugs: Combining a targeted agent like a pyridazine carboxamide with a traditional cytotoxic drug could enhance cancer cell killing.

Other Targeted Therapies: Combining two targeted agents that inhibit different oncogenic signaling pathways can be a powerful strategy.

Immunotherapies: There is growing interest in combining targeted therapies with immunotherapies to enhance the anti-tumor immune response.

Q & A

Q. What are the recommended synthetic routes for 6-(Benzylamino)pyridazine-3-carboxamide, and how can purity be optimized?

Methodological Answer:

  • Synthetic Routes :
    • Nucleophilic Substitution : React pyridazine-3-carboxamide derivatives with benzylamine under reflux in anhydrous DMF, using K₂CO₃ as a base to facilitate substitution at the 6-position .
    • Coupling Reactions : Utilize Suzuki-Miyaura coupling for introducing benzylamino groups via boronic acid intermediates (e.g., (6-(benzylamino)pyridin-3-yl)boronic acid) under Pd catalysis .
  • Purity Optimization :
    • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
    • Recrystallize from ethanol/DMF (3:1 v/v) to remove unreacted starting materials .
    • Validate purity (>98%) using HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm benzylamino substitution (δ 4.3–4.5 ppm for –CH₂– in benzyl group) and carboxamide carbonyl (δ 165–170 ppm) .
    • FT-IR : Identify N–H stretches (3250–3350 cm⁻¹) and carbonyl (C=O) vibrations (1660–1680 cm⁻¹) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₂N₄O: 244.0961) .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding patterns (e.g., analogous pyridazine derivatives in ).

Q. What solvent systems are optimal for solubility testing of this compound?

Methodological Answer:

  • Polar Solvents : Test solubility in DMSO, DMF, or methanol (common for polar heterocycles).
  • Aqueous Buffers : Use phosphate-buffered saline (PBS, pH 7.4) for bioavailability studies.
  • Quantitative Analysis :
    • Prepare saturated solutions, filter, and quantify dissolved compound via UV-Vis spectroscopy (λmax ~260–280 nm for pyridazine derivatives) .
    • Report solubility in mg/mL ± SEM across triplicate trials .

Advanced Research Questions

Q. How can computational methods guide reaction optimization for this compound synthesis?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify rate-limiting steps in benzylamino substitution .
    • Calculate Gibbs free energy (ΔG) to predict optimal reaction temperatures.
  • Machine Learning :
    • Train models on reaction yield data (e.g., solvent polarity, temperature) to recommend conditions for maximizing efficiency .
  • Experimental Validation : Compare predicted vs. actual yields (e.g., ±5% error threshold) and refine models iteratively .

Q. How should researchers resolve contradictions in biological activity data for this compound analogs?

Methodological Answer:

  • Data Triangulation :
    • Replicate Assays : Test compounds in triplicate across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects.
    • Dose-Response Analysis : Generate IC₅₀ curves (4-parameter logistic model) to quantify potency variations .
  • Mechanistic Studies :
    • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases) .
    • Validate with SPR (surface plasmon resonance) to measure kinetic binding constants (ka, kd) .

Q. What factorial design approaches are suitable for optimizing reaction conditions in scaled-up synthesis?

Methodological Answer:

  • Screening Designs :
    • Use Plackett-Burman design to identify critical factors (e.g., temperature, catalyst loading, solvent ratio) .
  • Optimization Designs :
    • Apply Central Composite Design (CCD) to model nonlinear relationships and determine optimal parameters (e.g., 70°C, 1.2 eq benzylamine) .
  • Statistical Validation :
    • Analyze ANOVA results (p < 0.05) and confirm robustness via lack-of-fit tests .

Q. How can researchers elucidate the degradation pathways of this compound under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Hydrolytic Stress : Incubate in PBS (pH 7.4, 37°C) and analyze via LC-MS/MS for hydrolyzed products (e.g., pyridazine-3-carboxylic acid) .
    • Oxidative Stress : Expose to H₂O₂ (3% v/v) and identify N-oxide derivatives .
  • Stability Profiling :
    • Monitor degradation kinetics (t₁/₂) using Arrhenius plots to predict shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.